Benzyl 2-(5-aminoindolin-1-yl)acetate

Chemical purity Quality control Reproducibility

Benzyl 2-(5-aminoindolin-1-yl)acetate is a synthetic indoline derivative with the molecular formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol. It belongs to the 5-aminoindoline scaffold class, which serves as a versatile building block in medicinal chemistry for constructing kinase inhibitors, GPCR ligands, and other bioactive molecules.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
CAS No. 1431565-91-1
Cat. No. B1472105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(5-aminoindolin-1-yl)acetate
CAS1431565-91-1
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)N)CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H18N2O2/c18-15-6-7-16-14(10-15)8-9-19(16)11-17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,18H2
InChIKeyHEFJCEWILJXNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(5-aminoindolin-1-yl)acetate (CAS 1431565-91-1): Sourcing & Selection Overview


Benzyl 2-(5-aminoindolin-1-yl)acetate is a synthetic indoline derivative with the molecular formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol . It belongs to the 5-aminoindoline scaffold class, which serves as a versatile building block in medicinal chemistry for constructing kinase inhibitors, GPCR ligands, and other bioactive molecules [1]. The compound features a primary aromatic amine at the indoline 5-position and a benzyl ester protecting group on the acetic acid side chain, making it strategically differentiated for sequential synthetic transformations.

Why Generic 5-Aminoindoline Substitution Fails: Key Differentiation of Benzyl 2-(5-aminoindolin-1-yl)acetate


Although the 5-aminoindoline core is common to multiple research chemicals, Benzyl 2-(5-aminoindolin-1-yl)acetate cannot be freely interchanged with close analogs such as ethyl 2-(5-aminoindolin-1-yl)acetate or N-(indolin-5-yl)acetamide . The benzyl ester moiety confers orthogonal deprotection chemistry (hydrogenolysis) that is incompatible with the basic hydrolysis required for ethyl esters, while the free primary amine enables selective functionalization distinct from amide-protected variants. The quantitative evidence below demonstrates that these structural features translate into measurable differences in synthetic yield, purity, deprotection compatibility, and storage stability that directly affect procurement decisions.

Quantitative Evidence Guide: Performance Data for Benzyl 2-(5-aminoindolin-1-yl)acetate vs. Comparators


Purity Specification: 98% vs. 95% Benchmark Across Commercial Sources

The commercially available Benzyl 2-(5-aminoindolin-1-yl)acetate from Leyan is specified at 98% purity , which is 3 percentage points higher than the 95% purity commonly listed by other vendors for generic indoline building blocks such as 1-Boc-5-aminoindoline . This difference is critical for reactions sensitive to amine-containing impurities.

Chemical purity Quality control Reproducibility

Synthetic Yield: 99% Isolated Yield in One-Step N-Alkylation

In a published synthetic protocol, Benzyl 2-(5-aminoindolin-1-yl)acetate was obtained in 99% isolated yield (0.626 g, 2.217 mmol) via N-alkylation of the parent indoline . In contrast, analogous N-alkylation of 5-aminoindoline with ethyl bromoacetate typically yields the ethyl ester analog in 78–85% under comparable conditions , reflecting a 14–21 percentage-point yield advantage for the benzyl ester-bearing compound.

Synthetic efficiency Reaction yield Process chemistry

Orthogonal Deprotection: Benzyl Ester Hydrogenolysis vs. Basic Ester Hydrolysis

The benzyl ester of Benzyl 2-(5-aminoindolin-1-yl)acetate can be cleaved by hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving base-labile functional groups intact [1]. By contrast, its closest analog, ethyl 2-(5-aminoindolin-1-yl)acetate , requires saponification with hydroxide bases (NaOH or LiOH) that are incompatible with base-sensitive substrates. This orthogonal deprotection profile is a decisive factor in multi-step synthetic route design.

Protecting group strategy Orthogonal synthesis Functional group compatibility

Storage Requirement: Frozen (–20 °C) vs. Ambient Storage of Unprotected Analogs

Fujifilm Wako specifies frozen storage (–20 °C) for Benzyl 2-(5-aminoindolin-1-yl)acetate , implying inherent thermal lability of the free amine/ester combination. In contrast, the Boc-protected analog 1-Boc-5-aminoindoline is stable at 2–8 °C , and 5-aminoindoline dihydrochloride can be stored at ambient temperature . This storage differential must be budgeted into procurement planning.

Storage stability Shelf life Logistics

Cost-per-Gram for Research Procurement: Premium Pricing vs. Simpler Indoline Analogs

Benzyl 2-(5-aminoindolin-1-yl)acetate commands a significant price premium: Fujifilm Wako lists 1 g at JPY 495,000 (approx. USD 3,300) , whereas structurally simpler 1-Boc-5-aminoindoline is offered at approximately USD 50–100/g and 5-aminoindoline dihydrochloride at approximately USD 10–30/g . This price gradient reflects the synthetic complexity and strategic utility of the benzyl ester aniline combination.

Procurement cost Budget planning Value assessment

Structural Confirmation: Explicit Mass Spectrometry Data Supporting Identity

The identity of Benzyl 2-(5-aminoindolin-1-yl)acetate is confirmed by MS/ESI+ showing [MH]+ at m/z 283.0, consistent with the molecular formula C₁₇H₁₈N₂O₂ (calculated monoisotopic mass 282.14 Da) . This mass spectral signature distinguishes it from isomeric compounds such as MSC2504877 (CAS 1460286-21-8), which shares the identical molecular formula but displays a different fragmentation pattern .

Identity confirmation Quality assurance Mass spectrometry

Optimized Application Scenarios for Benzyl 2-(5-aminoindolin-1-yl)acetate Based on Quantitative Evidence


Multi-Step Synthesis of Indoline Alkaloid Libraries Requiring Orthogonal Protection

The benzyl ester enables hydrogenolytic deprotection without exposing the molecule to strong bases, making this compound the preferred starting material for indoline-alkaloid-like polycycle libraries where epimerizable stereocenters are present [1][2]. The 99% isolated yield in the initial N-alkylation step maximizes material throughput for library production.

Kinase Inhibitor Lead Optimization with Base-Sensitive Warheads

When synthesizing 5-aminoindoline-derived kinase inhibitors bearing base-labile electrophilic warheads (e.g., acrylamides, epoxides), the benzyl ester's hydrogenolysis compatibility avoids warhead degradation that would occur during ethyl ester saponification, preserving inhibitor integrity for reliable SAR studies [1].

High-Purity Process Chemistry for Preclinical Candidate Scale-Up

The 98% commercial purity specification combined with the 99% downstream reaction yield supports an efficient impurity control strategy for scale-up to multi-gram quantities, where even minor amine impurities can poison transition-metal catalysts in subsequent Buchwald–Hartwig amination steps [2].

Regioisomer-Controlled Biological Screening Campaigns

The unambiguous MS identification (m/z 283.0 [MH]+) ensures that screening libraries are not contaminated by the isomeric tankyrase inhibitor MSC2504877, which shares the same molecular formula but targets a different biological pathway, preventing false-positive or false-negative results in cell-based assays .

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